molecular formula C12H13NS B8369271 Cyclohexylidene(3-thienyl)acetonitrile

Cyclohexylidene(3-thienyl)acetonitrile

Cat. No.: B8369271
M. Wt: 203.31 g/mol
InChI Key: RXSDUCQBFLGDHI-UHFFFAOYSA-N
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Description

Cyclohexylidene(3-thienyl)acetonitrile is a synthetic organic compound featuring a cyclohexylidene group attached to a 3-thienyl-substituted acetonitrile backbone. This structure combines the electron-withdrawing nitrile group with the π-conjugated thiophene ring, making it a candidate for applications in pharmaceuticals, optoelectronics, and asymmetric synthesis.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-cyclohexylidene-2-thiophen-3-ylacetonitrile

InChI

InChI=1S/C12H13NS/c13-8-12(11-6-7-14-9-11)10-4-2-1-3-5-10/h6-7,9H,1-5H2

InChI Key

RXSDUCQBFLGDHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C#N)C2=CSC=C2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cetiedil
  • Structure : Cetiedil (chemical name: (U-Cyclohexyl-3-thiopheneacetic acid 24hexahydro-1H-azepin-1-yl)ethyl ester) shares a 3-thienyl group and cyclohexyl moiety but differs by having an ester linkage instead of an acetonitrile group .
  • Function : A vasodilator introduced in the 1970s, Cetiedil highlights the pharmacological relevance of 3-thienyl-cyclohexyl hybrids. Its synthesis involves (3-thienyl)acetonitrile as a raw material, suggesting shared synthetic pathways with Cyclohexylidene(3-thienyl)acetonitrile .
C-8 Aryl-Substituted TLR4 Agonists
  • Structure : Compound 8t (3-thienyl-substituted) in a 2020 study demonstrates the bioisosteric replacement of phenyl with 3-thienyl .
  • Function : Unlike inactive pyridyl analogs, 8t showed potent TLR4 activity, emphasizing the importance of the 3-thienyl group in receptor interactions .
Phosphonate-Directed Catalytic Asymmetric Hydroboration (CAHB)
  • 3-Thienyl vs. 2-Thienyl Derivatives :
    • The 3-thienyl derivative (5o) exhibited lower enantioselectivity (88:12 er) compared to the 2-thienyl analog (5n, 97:3 er) during β-boration reactions. This contrasts with expectations, as the 3-thienyl sulfur is farther from the reaction site, suggesting subtle electronic or steric effects .
  • Implications : The position of the thienyl substituent critically influences stereochemical outcomes in synthesis, a key consideration for designing this compound derivatives .
TLR4 Agonist Activity
  • 3-Thienyl Efficacy : Compound 8t (3-thienyl) demonstrated TLR4 activity comparable to lead compound 2B110, whereas 2-furyl (8s) and 3-furyl (8r) analogs showed variable potency. This highlights the 3-thienyl group’s unique role in biological targeting .
Vasodilation (Cetiedil)
  • Replacing its ester group with an acetonitrile moiety (as in this compound) could alter pharmacokinetics or receptor binding .

Photophysical and Solvatochromic Properties

Thienyl-Based Dansyl Derivatives (TEDG)
  • Structure-Activity : TEDG (2-(3-thienyl)ethyl dansylglycinate) exhibits solvatochromic fluorescence with a quantum yield of 0.41 in acetonitrile, attributed to hybrid molecular orbitals and dipole moment changes upon excitation .

Data Tables

Table 1: Enantioselectivity in CAHB of Thienyl Derivatives

Substituent Position Enantiomeric Ratio (er) Yield (%) Reference
2-Thienyl (5n) 97:3 85
3-Thienyl (5o) 88:12 80

Key Research Findings

Synthetic Challenges : The 3-thienyl group’s position can reduce enantioselectivity in asymmetric reactions, necessitating tailored catalysts or conditions for this compound derivatives .

Pharmacological Potential: The 3-thienyl moiety enhances bioactivity in TLR4 agonists, suggesting therapeutic promise for analogous structures .

Optoelectronic Tuning : Acetonitrile’s electron-withdrawing nature may augment solvatochromic effects compared to ester-containing analogs like TEDG .

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